Methyl 4-(N-cyano-4-fluoroanilino)butanoate
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Overview
Description
Methyl 4-(N-cyano-4-fluoroanilino)butanoate, also known as Methyl 4-(4-cyano-4-fluorophenylamino)butanoate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug development, and materials science. The compound is a derivative of 4-(N-cyano-4-fluoroanilino)butanoic acid, and its synthesis method involves the reaction of the acid with methyl alcohol in the presence of a strong acid catalyst.
Mechanism of Action
The mechanism of action of Methyl 4-(N-cyano-4-fluoroanilino)butanoate 4-(N-cyano-4-fluoroanilino)butanoate involves its interaction with specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of certain enzymes such as proteases and kinases, which play a crucial role in various cellular processes such as cell signaling and metabolism. Additionally, the compound has been shown to bind to specific receptors such as G protein-coupled receptors, which are involved in the regulation of various physiological functions.
Biochemical and Physiological Effects:
Methyl 4-(N-cyano-4-fluoroanilino)butanoate 4-(N-cyano-4-fluoroanilino)butanoate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo studies. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. Additionally, the compound has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
Methyl 4-(N-cyano-4-fluoroanilino)butanoate 4-(N-cyano-4-fluoroanilino)butanoate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, the compound also has some limitations, such as its potential toxicity and limited availability, which can affect its use in certain experiments.
Future Directions
There are several future directions for the research and development of Methyl 4-(N-cyano-4-fluoroanilino)butanoate 4-(N-cyano-4-fluoroanilino)butanoate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action and specific targets of the compound, which can aid in the development of new drugs targeting specific diseases. Furthermore, the compound's potential applications in materials science, such as the development of new sensors and catalysts, should also be explored.
Synthesis Methods
The synthesis of Methyl 4-(N-cyano-4-fluoroanilino)butanoate 4-(N-cyano-4-fluoroanilino)butanoate involves the reaction of 4-(N-cyano-4-fluoroanilino)butanoic acid with methyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction results in the formation of the ester compound, which can be purified through distillation or chromatography techniques.
Scientific Research Applications
Methyl 4-(N-cyano-4-fluoroanilino)butanoate 4-(N-cyano-4-fluoroanilino)butanoate has been extensively studied for its potential applications in medicinal chemistry and drug development. The compound has been shown to exhibit inhibitory activity against certain enzymes and receptors, making it a promising candidate for the development of new drugs targeting various diseases such as cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
methyl 4-(N-cyano-4-fluoroanilino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-17-12(16)3-2-8-15(9-14)11-6-4-10(13)5-7-11/h4-7H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMKFKWFYOJLKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN(C#N)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(N-cyano-4-fluoroanilino)butanoate |
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